LogP Differentiation: 6-Bromo Substitution Confers a Quantifiable Lipophilicity Advantage Over the Non-Halogenated Scaffold
The presence of bromine at the 6-position quantitatively increases the predicted partition coefficient (LogP) of the dihydroisoquinolinone scaffold. The 6-bromo derivative registers a predicted LogP of 1.95, compared to 0.86 for the non-halogenated 1,2-dihydroisoquinolin-3(4H)-one scaffold, yielding a net increase of ΔLogP = +1.09 [1]. Both compounds share an identical topological polar surface area (TPSA) of 29.1 Ų, indicating that the lipophilicity shift is driven solely by halogen substitution rather than changes in hydrogen-bonding capacity [1].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.95 (Chemsrc predicted); Consensus LogP = 1.80 (Bidepharm/SwissADME) |
| Comparator Or Baseline | 1,2-Dihydroisoquinolin-3(4H)-one (des-bromo): LogP = 0.86 (MolBIC database) [1] |
| Quantified Difference | ΔLogP = +1.09 (Chemsrc value); approximately +0.94 using consensus LogP |
| Conditions | Computational prediction; multiple algorithms applied. Comparison across databases (Chemsrc, MolBIC, Bidepharm). |
Why This Matters
For medicinal chemistry programs, a ΔLogP of approximately +1.0 translates to a roughly 10-fold increase in membrane permeability potential, making the 6-bromo scaffold a more viable starting point for CNS-penetrant or intracellular target programs where the non-halogenated scaffold may be too polar.
- [1] Molecular Bioactivity Informatics Center (MolBIC). 1,2-Dihydroisoquinolin-3(4H)-one (CP0535128). CAS 24331-94-0. LogP: 0.86; PSA: 29.1. Retrieved from https://molbic.idrblab.net/data/compound/details/CP0535128. View Source
